
1H-Inden-1-one, 3-(methylthio)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 3-(methylthio)-2-phenyl- is an organic compound that belongs to the class of indenones. Indenones are characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentenone ring. The presence of a phenyl group at the 2-position and a methylthio group at the 3-position makes this compound unique. It is of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 3-(methylthio)-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yields and purity.
Análisis De Reacciones Químicas
1H-Inden-1-one, 3-(methylthio)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and methylthio groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 3-(methylthio)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 1H-Inden-1-one, 3-(methylthio)-2-phenyl- exerts its effects involves interactions with various molecular targets. The presence of the ketone and methylthio groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1H-Inden-1-one, 3-(methylthio)-2-phenyl- include:
1H-Inden-1-one, 2,3-dihydro-: This compound lacks the phenyl and methylthio groups, making it less complex.
Indane-1,3-dione: This compound has a similar fused ring structure but different functional groups, leading to different chemical and biological properties. The uniqueness of 1H-Inden-1-one, 3-(methylthio)-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
52711-23-6 |
|---|---|
Fórmula molecular |
C16H12OS |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
3-methylsulfanyl-2-phenylinden-1-one |
InChI |
InChI=1S/C16H12OS/c1-18-16-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10H,1H3 |
Clave InChI |
GWUNXSXKBUTDSF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)

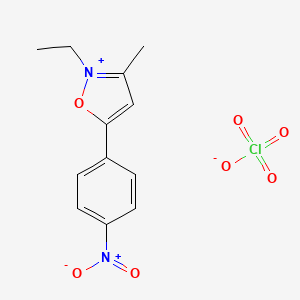
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
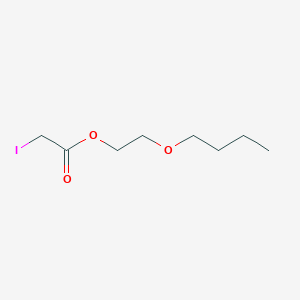

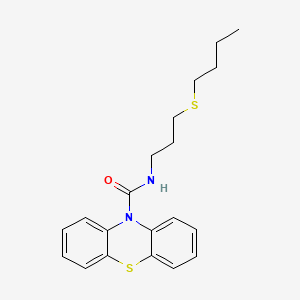

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
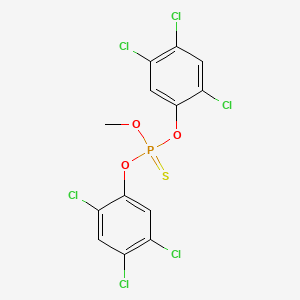
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
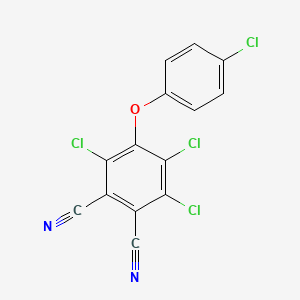
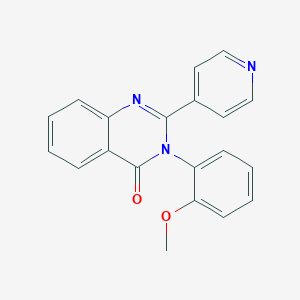
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
